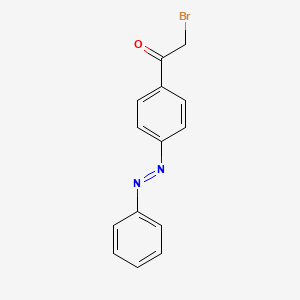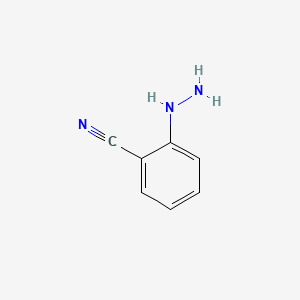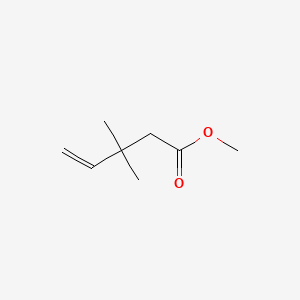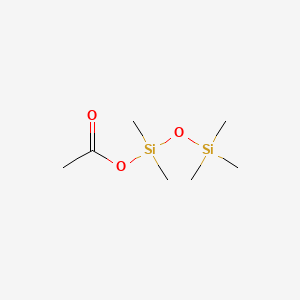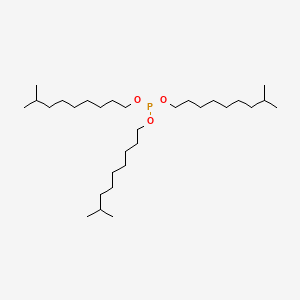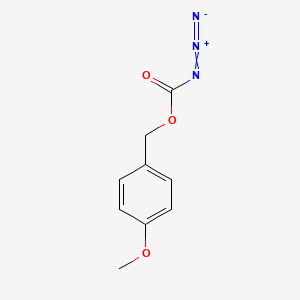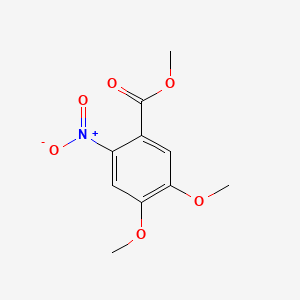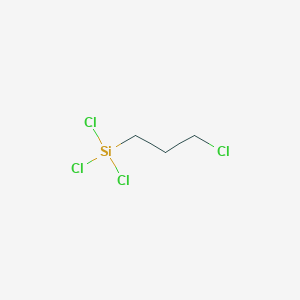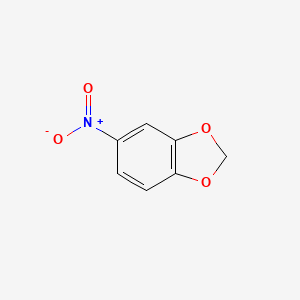
8-甲酰-1-萘甲酸
描述
1,8-Naphthalaldehydic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of both an aldehyde group and a carboxylic acid group on a naphthalene ring. This compound is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential biological and industrial applications.
科学研究应用
1,8-Naphthalaldehydic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including fused bicyclic lactams and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules like DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that this compound interacts with functional groups in its environment .
Mode of Action
8-Formyl-1-naphthoic acid, also known as 1,8-Naphthalaldehydic acid, shows two types of interaction between its functional groups. In the more commonly observed case, a carboxylate oxygen lies close to the aldehyde carbonyl carbon atom and makes an n–pi* interaction . In two other cases, the carboxylate group has rotated so that the aldehyde now directs its hydrogen atom at the face of the carboxylate group and forms a surprisingly short contact with the carbon atom . This interaction is likely to be electrostatic in nature .
Biochemical Pathways
Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species . The degradation of these compounds is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group .
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density have been reported .
Result of Action
The interactions between its functional groups could potentially influence its behavior in a biological system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Formyl-1-naphthoic acid. For instance, the compound’s interactions with its environment could be influenced by factors such as pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
8-Formyl-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of fused bicyclic lactams. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it is used in the synthesis of compounds such as tetrahydrobenzoxazoloisoquinolinones and tetrahydrobenzoxazinoisoquinolinones . These interactions are primarily driven by the aldehyde and carboxylic acid groups, which participate in nucleophilic addition and condensation reactions.
Cellular Effects
8-Formyl-1-naphthoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with DNA, potentially affecting gene transcription and replication. Additionally, its role in the synthesis of complex molecules can impact cellular metabolism by altering the availability of key metabolic intermediates . The compound’s ability to form stable complexes with biomolecules suggests it may also play a role in modulating cellular signaling pathways.
Molecular Mechanism
At the molecular level, 8-Formyl-1-naphthoic acid exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleotides in DNA. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the aldehyde group can form Schiff bases with amino groups, potentially altering protein function and stability . Additionally, the compound’s interactions with DNA can result in changes in gene expression, influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Formyl-1-naphthoic acid can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with potential impacts on cell viability and proliferation. In vitro studies have demonstrated that the compound can maintain its activity over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 8-Formyl-1-naphthoic acid in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and organ dysfunction . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential adverse outcomes.
Metabolic Pathways
8-Formyl-1-naphthoic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It is metabolized by enzymes such as naphthoic acid dioxygenase, which catalyzes the hydroxylation of the aromatic ring . This reaction leads to the formation of dihydroxy derivatives, which are further processed into intermediates that enter the tricarboxylic acid (TCA) cycle. The compound’s involvement in these pathways underscores its role in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 8-Formyl-1-naphthoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its localization within the cell.
Subcellular Localization
8-Formyl-1-naphthoic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments. These localization patterns are crucial for its role in modulating cellular processes and biochemical reactions.
准备方法
1,8-Naphthalaldehydic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 8-methylnaphthalene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process . Another method involves the formylation of 1-naphthoic acid using formylating agents like formic acid and acetic anhydride under reflux conditions.
化学反应分析
1,8-Naphthalaldehydic acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents like halogens or nitro groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
相似化合物的比较
1,8-Naphthalaldehydic acid can be compared with other similar compounds, such as:
1-Naphthoic acid: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
8-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of an aldehyde group, leading to different reactivity and applications.
1,8-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different industrial applications.
1,8-Naphthalaldehydic acid is unique due to the presence of both an aldehyde and a carboxylic acid group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications .
属性
IUPAC Name |
8-formylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDIWAOQIRETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064012 | |
| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5811-87-0 | |
| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005811870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthaldehydic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-formyl-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1,8-Naphthalaldehydic acid be utilized in the synthesis of bicyclic lactams?
A: 1,8-Naphthalaldehydic acid serves as a versatile starting material in the synthesis of diverse bicyclic lactams []. Building upon Meyers' method, researchers have successfully synthesized 6,5, 6,6, and 6,7-fused bicyclic lactams by reacting 1,8-Naphthalaldehydic acid with various amino alcohols, including L-serine, diamines, and ethanethiol, without requiring any catalyst []. Furthermore, reacting 1,8-Naphthalaldehydic acid with (R)-phenylglycinol yields the 6,5-fused bicyclic lactam with exceptional diastereoselectivity, exceeding 98:2 []. These findings highlight the utility of 1,8-Naphthalaldehydic acid as a valuable building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


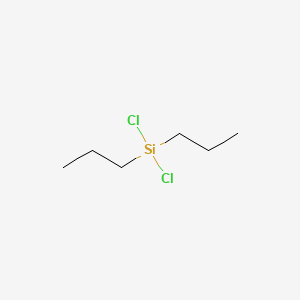
![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)
